![molecular formula C17H13N7OS B2800612 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1202996-63-1](/img/structure/B2800612.png)
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide, commonly known as TPTC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TPTC belongs to the class of thiazole-based compounds and has shown promising results in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Metabolism and Disposition of γ-Aminobutyric Acid Type A Receptor Partial Agonist
N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, a potent subtype-selective partial agonist at the γ-aminobutyric acid type A receptor complex, underwent metabolism and disposition analysis in humans. The biotransformation of the compound primarily occurred through oxidative deamination, leading to specific metabolites. Additionally, active renal secretion was observed, indicating a significant unbound renal clearance, which was 6-fold greater than the glomerular filtration rate. Experiments with human hepatic in vitro systems further elucidated the enzyme(s) involved in the clinically observed oxidative biotransformation pathways (Shaffer et al., 2008).
Disposition and Metabolism of SB-649868
N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist developed for insomnia treatment, exhibited comprehensive metabolism and disposition following oral administration. The study highlighted the principal route of metabolism involving oxidation of the benzofuran ring. The resultant principal metabolite in excreta, M25, accounted for at least 12% of the administered dose across urine and feces. This provided insights into the metabolic pathways and disposition of the compound in humans (Renzulli et al., 2011).
Captan Metabolism in Humans
The metabolism of Captan fungicide in humans was studied, yielding two biomarkers, THPI (tetrahydrophthalimide) and TTCA (thiazolidine-2-thione-4-carboxylic acid), in urine. The study aimed to evaluate the usefulness of TTCA and THPI as biomarkers of occupational exposure, comparing human and rat dermal absorption and metabolism. The findings highlighted the stable nature of the metabolites and the differences in dermal absorption and metabolism between humans and rats, providing valuable insights into human exposure to Captan fungicide (Krieger & Thongsinthusak, 1993).
Propiedades
IUPAC Name |
2-anilino-N-[4-(tetrazol-1-yl)phenyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7OS/c25-16(15-10-26-17(21-15)20-12-4-2-1-3-5-12)19-13-6-8-14(9-7-13)24-11-18-22-23-24/h1-11H,(H,19,25)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODBTNRKRRFQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.